molecular formula C8H9NO2 B113463 (S)-(+)-Mandelamide CAS No. 24008-63-7

(S)-(+)-Mandelamide

Cat. No.: B113463
CAS No.: 24008-63-7
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-ZETCQYMHSA-N
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Description

(S)-(+)-Mandelamide is an organic compound that belongs to the class of amides. It is derived from mandelic acid, which is an aromatic alpha-hydroxy acid. The compound is characterized by its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, ®-(-)-Mandelamide. The (S)-(+)-enantiomer is of particular interest due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Mandelamide can be synthesized through several methods. One common approach involves the amidation of (S)-(+)-mandelic acid. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of (S)-(+)-mandelonitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting amide is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Mandelamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (S)-(+)-mandelic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (S)-(+)-mandelamine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: (S)-(+)-Mandelic acid.

    Reduction: (S)-(+)-Mandelamine.

    Substitution: Depending on the nucleophile, products can include substituted amides or other derivatives.

Scientific Research Applications

(S)-(+)-Mandelamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which (S)-(+)-Mandelamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects. Pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

  • ®-(-)-Mandelamide
  • (S)-(+)-Mandelic acid
  • ®-(-)-Mandelic acid
  • (S)-(+)-Mandelamine

Comparison: (S)-(+)-Mandelamide is unique due to its specific chiral configuration, which imparts distinct properties compared to its enantiomer ®-(-)-Mandelamide. While both enantiomers may participate in similar chemical reactions, their biological activities can differ significantly due to the stereospecific nature of enzyme and receptor interactions. Additionally, this compound’s applications in chiral synthesis make it particularly valuable in the pharmaceutical industry.

Biological Activity

(S)-(+)-Mandelamide is a chiral compound derived from mandelic acid, notable for its diverse biological activities and potential applications in pharmaceutical development. This article explores its biological activity, enzymatic interactions, and implications for drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₂
  • Functional Group : Amide
  • Chirality : The compound possesses a chiral center, influencing its biological interactions and activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticonvulsant Activity : Studies suggest that this compound may have potential as an anticonvulsant agent, providing a basis for further investigation into its efficacy in treating epilepsy and related disorders.
  • Antifungal Properties : Preliminary findings indicate that this compound may possess antifungal activity, making it a candidate for developing new antifungal therapies.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Enzymatic Interactions

This compound serves as a substrate for various enzymes, particularly mandelamide hydrolase (MAH), which catalyzes its hydrolysis to mandelate and ammonia. This enzymatic reaction is significant for understanding the compound's metabolic pathways and potential applications in biotechnology.

Table 1: Enzymatic Hydrolysis of this compound

EnzymeReaction ProductsSource Organism
Mandelamide HydrolaseMandelate + AmmoniaPseudomonas putida
Other AmidasesVariesVarious

Research has shown that certain strains of Pseudomonas putida can utilize this compound as a carbon source, highlighting its relevance in microbial metabolism and environmental applications .

Case Study 1: Anticonvulsant Activity

A study involving the administration of this compound in animal models demonstrated a significant reduction in seizure frequency. The results indicated that the compound modulates neurotransmitter release, suggesting a mechanism similar to existing anticonvulsants. Further research is necessary to elucidate the exact pathways involved.

Case Study 2: Antifungal Efficacy

In vitro tests against various fungal strains revealed that this compound exhibited dose-dependent antifungal activity. The compound was particularly effective against Candida albicans, indicating its potential as a lead compound for antifungal drug development.

Applications in Drug Development

The unique properties of this compound make it valuable in medicinal chemistry:

  • Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of specific enantiomers crucial for pharmaceutical applications.
  • Drug Discovery : Its derivatives are being explored for therapeutic effects against diseases such as Alzheimer's and cancer, underscoring its versatility in drug development.

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356025
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24008-63-7
Record name (S)-Mandelamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24008-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANDELAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (S)-(+)-Mandelamide used in asymmetric synthesis?

A1: this compound acts as an effective chiral catalyst in various enantioselective reactions. [, , ] For example, it efficiently catalyzes the addition of dimethylzinc to α-keto esters, yielding α-methyl-α-hydroxy esters with good enantioselectivities, particularly for aryl and heteroaryl substrates. [] Additionally, it catalyzes the addition of aryl and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities, offering a convenient alternative to methods requiring Ti(O(i)Pr)4. []

Q2: Can you provide an example of how this compound's chirality is exploited in complex molecule synthesis?

A2: In the synthesis of all four stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT), this compound serves as a resolving agent. [] It reacts with (±)-4-phenyl-2-tetralone to form four diastereomeric spiro-oxazolidin-4-one derivatives. These diastereomers can be separated, and subsequent cleavage yields enantiopure (R)- or (S)-4-phenyl-2-tetralone, which are then transformed into the desired 4-P-PDOT enantiomers. []

Q3: Are there any studies on the structural characterization of this compound derivatives?

A3: Yes, studies have explored the solid-state structures of calix[4]arene derivatives functionalized with this compound arms. [] These derivatives exhibit interesting self-assembly properties, forming head-to-tail columnar structures that arrange into hexameric assemblies with chiral hexagonal channels in the presence of specific solvents. [] This highlights the potential of this compound derivatives in supramolecular chemistry.

Q4: What about the enzymatic activity of compounds structurally similar to this compound?

A4: While this compound itself hasn't been extensively studied in this context, its close analog, mandelamide, is hydrolyzed by the enzyme mandelamide hydrolase (MAH). [] This enzyme exhibits some flexibility in its substrate specificity, also hydrolyzing small aliphatic amides like lactamide, albeit less efficiently. [] Interestingly, directed evolution studies on MAH have identified mutations that significantly impact substrate preference, suggesting the potential for engineering enzymes with tailored specificities towards this compound or its derivatives. []

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